This compound is classified under:
The synthesis of 1,4-Diazaspiro[5.5]undecan-5-one typically involves cyclization reactions of appropriate precursors. Common methods include:
The reaction conditions may vary but often include:
The molecular structure of 1,4-Diazaspiro[5.5]undecan-5-one features a spirocyclic arrangement consisting of two nitrogen atoms incorporated into the ring system. The carbonyl group at position 5 contributes to its reactivity and biological activity.
Key structural data includes:
1,4-Diazaspiro[5.5]undecan-5-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions can lead to a variety of products depending on the specific conditions employed.
The primary mechanism of action for 1,4-Diazaspiro[5.5]undecan-5-one involves its interaction with the METTL3/METTL14 protein complex, which plays a crucial role in the methylation process within the m6A RNA modification pathway.
The compound has shown efficacy in reducing N6-methyladenosine levels in RNA within cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer), indicating its potential as an anti-cancer agent .
1,4-Diazaspiro[5.5]undecan-5-one is typically characterized by:
Relevant chemical properties include:
1,4-Diazaspiro[5.5]undecan-5-one has several applications in scientific research:
The compound 1-{2-[(5-chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone (CAS: 952183-70-9) emerged as a structurally novel heterocyclic scaffold in the mid-2000s, with its first reported synthesis and characterization occurring around 2007–2008. Its CAS registration (952183-70-9) in 2008 coincided with a surge in research into thiazole–pyridine hybrids for targeted biological activities. Early patents highlighted its role as a key intermediate in kinase inhibitor development, particularly for oncology and inflammation targets, leveraging the electron-deficient pyridine ring’s ability to form critical hydrogen-bonding interactions with protein residues [1] [5].
The compound’s molecular architecture integrates two pharmacologically privileged motifs: the 4-methylthiazole core, known for its metabolic stability and π-stacking capability, and the 5-chloro-2-aminopyridine unit, which enhances target binding affinity through halogen bonding. This hybrid design aligned with medicinal chemistry strategies to overcome limitations of earlier thiazole derivatives, such as poor bioavailability or limited selectivity [5]. By 2012, its physicochemical profile—including a melting point of 262–264°C and predicted boiling point of 423.4±55.0°C—had been cataloged, enabling rational solvent selection for synthetic applications [1].
Table 1: Key Physicochemical Properties of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone
Property | Value | Method/Notes |
---|---|---|
CAS Number | 952183-70-9 | Unique identifier |
Molecular Formula | C₁₁H₁₀ClN₃OS | Confirmed via mass spectrometry |
Molecular Weight | 267.73 g/mol | Calculated exact mass |
Melting Point | 262–264°C | Experimental determination |
Density (Predicted) | 1.400±0.06 g/cm³ | Computational estimation |
pKa (Predicted) | 1.81±0.10 | Indicates moderate acidity |
Boiling Point (Predicted) | 423.4±55.0 °C | QSPR modeling |
This compound exemplifies the strategic fusion of thiazole and pyridine pharmacophores to generate bioactive scaffolds with tunable electronic and steric properties. The acetyl group at the 5-position of the thiazole ring serves as a versatile handle for derivatization, enabling the synthesis of diverse libraries via:
Computational studies (DFT/M06-311G(d,p)) reveal that the aminopyridinyl-thiazole linkage adopts a near-planar conformation, facilitating optimal π-orbital overlap across the hybrid scaffold. This planarity enhances binding to flat enzymatic active sites common in kinase targets. Natural Bond Orbital (NBO) analysis further indicates significant charge delocalization, with the thiazole’s C5-acetyl group acting as an electron sink, increasing electrophilicity at the adjacent C4 position for nucleophilic attacks [5].
Synthetic routes typically employ:
Table 2: Commercial Availability and Research Applications
Supplier | Catalog Number | Purity | Unit Size | Price (USD) | Primary Application |
---|---|---|---|---|---|
SynQuest Laboratories | 8H17-5-02 | >95% | 1 g | $192 | Kinase inhibitor screening |
Matrix Scientific | 046901 | >95% | 500 mg | $244 | SAR studies of thiazole hybrids |
Santa Cruz Biotechnology | sc-303036 | Not specified | 1 mg | $69 | Analytical reference standard |
Aladdin Scientific | ALA-C379232-1mg | Not specified | 1 mg | Variable | Bioactive small molecule libraries |
The compound’s commercial availability (ranging from 1 mg to 10 g) supports high-throughput screening campaigns. Its price scales nonlinearly—e.g., 1 g at $304 (Matrix Scientific) vs. 10 g at $525 (SynQuest)—reflecting challenges in large-scale thiazole ring formation [1] [2] [3]. Current research exploits its derivatization potential at three sites: the pyridine chlorine (for cross-coupling), thiazole C4-methyl group (for oxidation), and acetyl moiety (for condensation), enabling rapid exploration of chemical space for drug discovery [5].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8